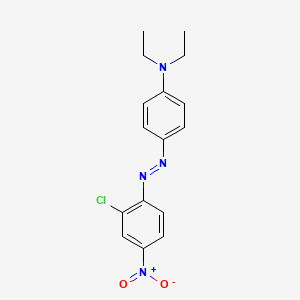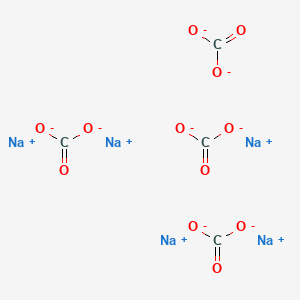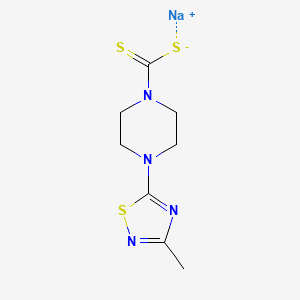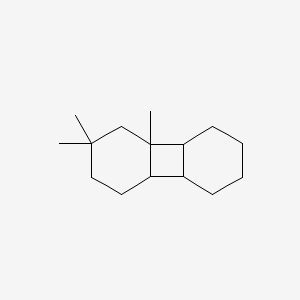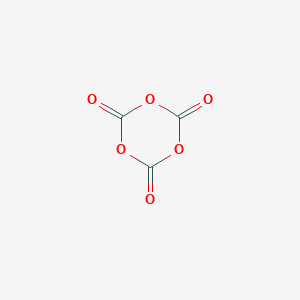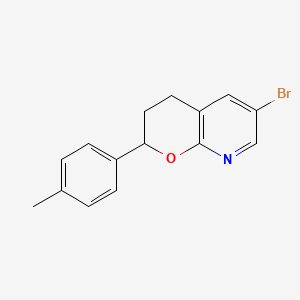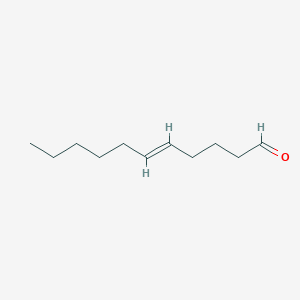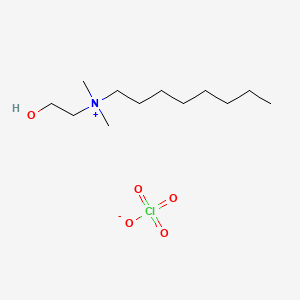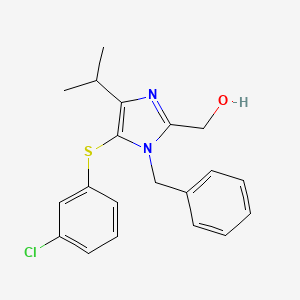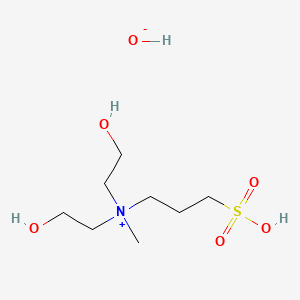
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is a chemical compound with the molecular formula C8H21NO6S and a molecular weight of 259.32 g/mol . It is known for its unique structure, which includes both hydroxyl and sulfonate groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide typically involves the reaction of 3-chloropropane-1-sulfonic acid with N-methyl diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to act as a catalyst or reagent in different chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)-N-methyl-3-sulfo-1-propanaminium inner salt: Similar structure but different functional groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Used in polymer synthesis with different applications.
Uniqueness
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is unique due to its combination of hydroxyl and sulfonate groups, which provide it with versatile reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
94159-69-0 |
|---|---|
Formule moléculaire |
C8H21NO6S |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-methyl-(3-sulfopropyl)azanium;hydroxide |
InChI |
InChI=1S/C8H19NO5S.H2O/c1-9(4-6-10,5-7-11)3-2-8-15(12,13)14;/h10-11H,2-8H2,1H3;1H2 |
Clé InChI |
YXCGZZODWKDHOI-UHFFFAOYSA-N |
SMILES canonique |
C[N+](CCCS(=O)(=O)O)(CCO)CCO.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


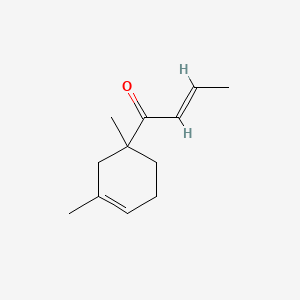
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

